

Introduction: The Versatile Bifunctional Building Block

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Compound of Interest

Compound Name: Ethyl 6-chloro-6-oxohexanoate

Cat. No.: B087209

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Ethyl 6-chloro-6-oxohexanoate, also known as ethyl adipoyl chloride, is a bifunctional organic compound featuring both an ethyl ester and a highly reactive acyl chloride group.^[1] This unique structural arrangement makes it a valuable and versatile intermediate in advanced organic synthesis. Its ability to introduce a six-carbon aliphatic chain with distinct reactive sites at each end allows for its application in the construction of complex molecules, including pharmaceutical intermediates and specialty chemicals.^{[2][3]} Notably, it serves as a crucial precursor in the synthesis of α -lipoic acid, a powerful antioxidant with significant therapeutic applications.^[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for laboratory and development settings.

Core Chemical and Physical Properties

Understanding the fundamental properties of **Ethyl 6-chloro-6-oxohexanoate** is critical for its effective use in synthesis. The compound is an achiral liquid under standard conditions.^[1] Its key physical and chemical characteristics are summarized below.

Property	Value	Source(s)
CAS Number	1071-71-2	[4][5]
Molecular Formula	C ₈ H ₁₃ ClO ₃	[1][4][5]
Molecular Weight	192.64 g/mol	[1][4][5]
IUPAC Name	Ethyl 6-chloro-6-oxohexanoate	[5]
Synonyms	6-Chloro-6-oxo-hexanoic acid, ethyl ester; Ethyl adipoyl chloride	[1][6]
Density	1.116 g/cm ³	[7]
Boiling Point	230.9°C at 760 mmHg; 128°C at 17 Torr	[7][8]
Flash Point	87.2°C	[7]
SMILES	CCOC(=O)CCCCC(=O)Cl	[1][9]
InChIKey	VEOZBFFLKPBVIY-UHFFFAOYSA-N	[1][9]

Synthesis and Manufacturing

The primary industrial synthesis of **Ethyl 6-chloro-6-oxohexanoate** involves the selective chlorination of one of the two carboxylic acid groups in adipic acid, after the other has been protected as an ethyl ester. This process begins with the creation of the monoester of adipic acid.

Precursor Synthesis: Monoethyl Adipate

The key precursor, monoethyl adipate (adipic acid monoethyl ester), is typically synthesized by the esterification of adipic acid with ethanol.[10] Controlling the stoichiometry is crucial to maximize the yield of the monoester and minimize the formation of the diester byproduct, diethyl adipate.[10] Modern methods often employ acid catalysts or enzymatic processes to achieve high selectivity.[11] A patented method involves reacting adipic acid with ethanol after

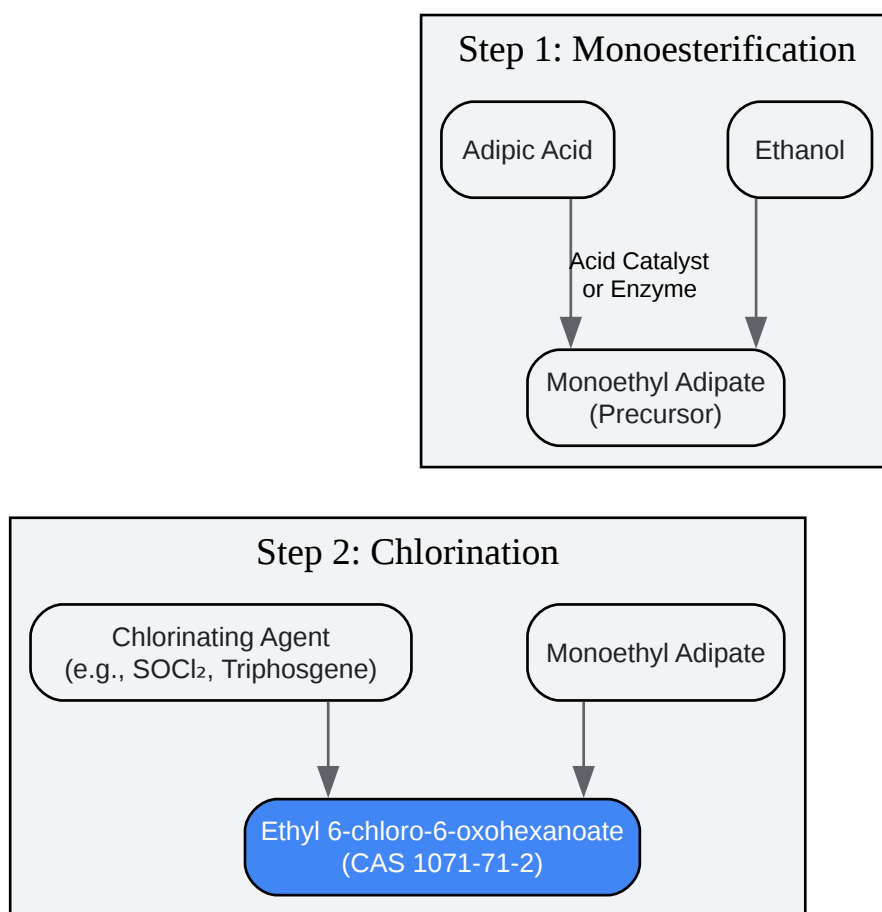
first forming adipic anhydride, which effectively reduces the production of the diethyl adipate byproduct and simplifies purification, leading to yields of 96-97%.[\[10\]](#)

Chlorination of Monoethyl Adipate

With monoethyl adipate in hand, the remaining free carboxylic acid is converted to an acyl chloride. This transformation leverages common chlorinating agents.

- **Expertise & Causality:** The choice of chlorinating agent is critical. Thionyl chloride (SOCl_2) is a common and effective reagent, reacting with the carboxylic acid to form the desired acyl chloride, with gaseous byproducts (SO_2 and HCl) that are easily removed.[\[7\]](#) An alternative, particularly for milder conditions, is bis(trichloromethyl) carbonate, also known as triphosgene. A patented method describes reacting monoethyl adipate with triphosgene in an organic solvent like toluene or ethyl acetate, using an organic amine such as N,N-dimethylformamide (DMF) as a catalyst.[\[12\]](#) This method is cited as having a high reaction yield and low production cost.[\[12\]](#)

Below is a diagram illustrating the overall synthesis workflow.



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Caption: Two-step synthesis of **Ethyl 6-chloro-6-oxohexanoate**.

Detailed Synthesis Protocol (Illustrative)

The following protocol is a self-validating system based on established chemical transformations, adapted from literature procedures.^[12]

Objective: To synthesize **Ethyl 6-chloro-6-oxohexanoate** from monoethyl adipate using triphosgene.

Materials:

- Monoethyl adipate (1 mole equivalent)
- Bis(trichloromethyl) carbonate (Triphosgene, 0.34-0.5 mole equivalents)

- N,N-dimethylformamide (DMF, catalytic amount, 0.01-0.20 mole equivalents)
- Toluene (Anhydrous, as solvent)
- Nitrogen or Argon gas supply
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)

Procedure:

- **Reactor Setup:** Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is dry and purged with an inert gas.
- **Charging Reagents:** Charge the flask with monoethyl adipate and anhydrous toluene. The mass ratio of toluene to monoethyl adipate should be between 0.5:1 and 3:1.[\[12\]](#) Begin stirring.
- **Catalyst Addition:** Add the catalytic amount of DMF to the reaction mixture.
- **Triphosgene Addition:** Dissolve the bis(trichloromethyl) carbonate in a minimal amount of anhydrous toluene and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture. An exotherm may be observed.
- **Reaction:** After the addition is complete, heat the mixture to 50-80°C and maintain this temperature for 4-8 hours.[\[12\]](#) Monitor the reaction progress by TLC or GC analysis. The reaction evolves CO₂ and HCl gas, which should be vented through a suitable trap.
- **Workup & Purification:**
 - Once the reaction is complete, cool the mixture to room temperature.
 - Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
 - The crude product is then purified by vacuum distillation to yield pure **Ethyl 6-chloro-6-oxohexanoate**.[\[12\]](#)

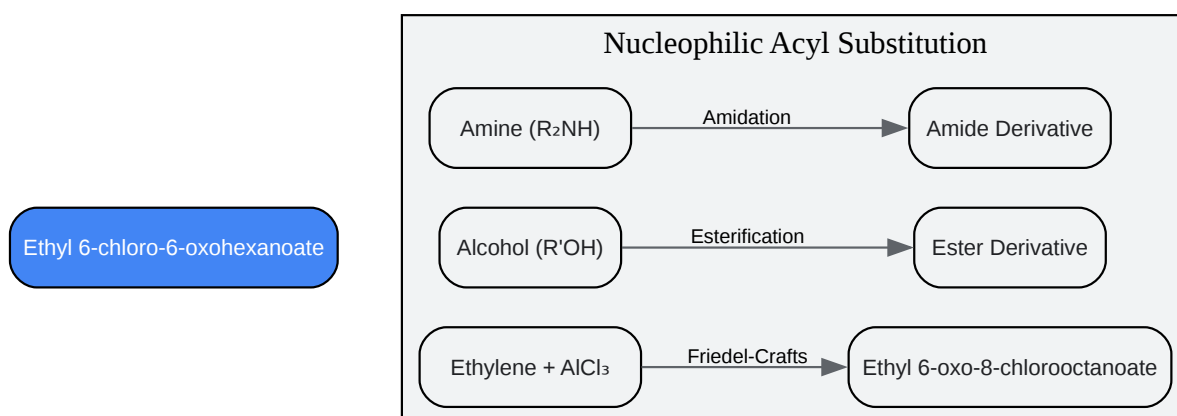
Reactivity and Synthetic Applications

The synthetic utility of **Ethyl 6-chloro-6-oxohexanoate** stems from the differential reactivity of its two functional groups. The acyl chloride is an excellent electrophile, highly susceptible to nucleophilic acyl substitution, while the ethyl ester is comparatively stable and requires more forceful conditions (e.g., saponification) to react.

Key Reactions:

- **Friedel-Crafts Acylation:** The acyl chloride can react with electron-rich aromatic systems or alkenes in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl_3). A key industrial application is its reaction with ethylene to form ethyl 6-oxo-8-chlorooctanoate, an intermediate for further synthesis.[\[13\]](#)
- **Amidation:** It reacts readily with primary or secondary amines to form the corresponding amides, a fundamental transformation in the synthesis of many pharmaceutical compounds.
- **Esterification/Thioesterification:** Reaction with alcohols or thiols yields new esters or thioesters, respectively.
- **Reduction:** The acyl chloride can be selectively reduced to an aldehyde or alcohol, although this often requires specific, mild reducing agents to avoid reduction of the ethyl ester.

The diagram below illustrates the principal reaction pathways.



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Caption: Key reaction pathways for **Ethyl 6-chloro-6-oxohexanoate**.

Role in Drug Discovery and Development

Ethyl 6-chloro-6-oxohexanoate is not an active pharmaceutical ingredient (API) itself but is a critical starting material or intermediate.^[2] Its bifunctional nature is particularly prized in medicinal chemistry.

- **Scaffold and Linker Synthesis:** The six-carbon chain can be used as a flexible linker to connect two different molecular fragments, such as a targeting moiety and a payload in an antibody-drug conjugate (ADC) or a PROTAC molecule. The distinct reactivity at each end allows for sequential, controlled conjugation.
- **Intermediate for APIs:** As mentioned, it is a key intermediate for α -lipoic acid, a drug used to treat diabetic neuropathy and other conditions.^{[2][14]} It is also used in the synthesis of other complex molecules where a functionalized aliphatic chain is required.^[3]
- **Fragment-Based Drug Discovery (FBDD):** The molecule can be used to elaborate on initial fragment hits, using the reactive acyl chloride to probe the binding pocket with various functional groups while the ester provides a point for future modification or vector growth.

Analytical Characterization

Confirming the identity and purity of **Ethyl 6-chloro-6-oxohexanoate** is essential. Standard analytical techniques are employed.

Technique	Expected Observations
^1H NMR	Signals corresponding to the ethyl group (triplet and quartet), and three distinct methylene ($-\text{CH}_2-$) groups of the hexanoate chain. The methylene group alpha to the acyl chloride will be the most downfield shifted.
^{13}C NMR	Resonances for the two carbonyl carbons (ester and acyl chloride), the two carbons of the ethyl group, and the four distinct carbons of the hexanoate backbone.
FT-IR	Strong characteristic $\text{C}=\text{O}$ stretching absorptions for both the ester (approx. 1735 cm^{-1}) and the acyl chloride (approx. 1800 cm^{-1}).
Mass Spec	The molecular ion peak (M^+) would be observed, along with a characteristic $\text{M}+2$ peak at about one-third the intensity, confirming the presence of a single chlorine atom.
HPLC	Purity is often assessed using reverse-phase HPLC, which can separate the target compound from starting materials and byproducts. ^[6]

Safety, Handling, and Storage

As with all reactive chemical reagents, proper handling of **Ethyl 6-chloro-6-oxohexanoate** is paramount for laboratory safety.

- Hazards: Acyl chlorides are corrosive and react violently with water, releasing hydrochloric acid (HCl) gas. The compound is a lachrymator and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.
- Handling:
 - Always handle in a well-ventilated chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).
- Storage:
 - Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
 - Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.

Conclusion

Ethyl 6-chloro-6-oxohexanoate (CAS 1071-71-2) is a cornerstone intermediate for synthetic chemists. Its value lies in its bifunctional nature, providing two distinct reactive handles on a flexible six-carbon chain. This structure facilitates the streamlined synthesis of complex target molecules, from industrial chemicals to advanced pharmaceutical agents like α -lipoic acid. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, enables researchers and drug development professionals to fully leverage the synthetic potential of this versatile building block.

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